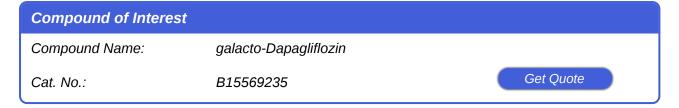


Application Notes and Protocols: Dapagliflozin in Kidney Cell Line Research

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A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dapagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, is a cornerstone in the management of type 2 diabetes and has demonstrated significant renal and cardiovascular benefits.[1][2][3][4][5][6][7] Its primary mechanism involves the inhibition of SGLT2 in the proximal renal tubules, leading to increased urinary glucose excretion.[8][9] In the context of kidney cell line research, dapagliflozin serves as a critical tool to investigate the cellular and molecular mechanisms underlying its nephroprotective effects, independent of systemic hemodynamic changes.

This document provides detailed application notes and experimental protocols for the use of dapagliflozin in kidney cell line research. While the specific compound "galacto-dapagliflozin" is not prominently featured in current research, the principles and protocols outlined here for dapagliflozin can be readily adapted to investigate novel derivatives. A galactose conjugate could theoretically be explored for targeted delivery or altered cellular uptake mechanisms in renal cells.

Key Applications in Kidney Cell Line Research

Investigating Cellular Glucose Uptake and Metabolism: Studying the direct effects of SGLT2 inhibition on glucose transport and subsequent metabolic pathways in renal tubular cells.[10]
 [11]



- Modeling Diabetic Nephropathy: Inducing high-glucose conditions in vitro to mimic the diabetic milieu and assessing the protective effects of dapagliflozin on cellular stress, inflammation, and apoptosis.[12]
- Elucidating Molecular Signaling Pathways: Dissecting the downstream signaling cascades
 affected by dapagliflozin, including pathways related to oxidative stress, endoplasmic
 reticulum (ER) stress, and cellular senescence.[12][13]
- Assessing Drug Efficacy and Toxicity: Evaluating the dose-dependent effects of dapagliflozin and its derivatives on cell viability, proliferation, and potential off-target effects.

Data Presentation: Quantitative Summary of Dapagliflozin Effects in Kidney Cell Lines

The following table summarizes key quantitative data from published studies on the effects of dapagliflozin in the human kidney proximal tubule cell line, HK-2, and primary human renal proximal tubular epithelial cells (RPTECs).



Cell Line	Treatment Condition	Dapagliflozi n Concentrati on	Duration	Observed Effect	Reference
HK-2	High Glucose	2 μΜ	24-48 hours	Decreased intracellular glucose concentration by ~20%	[12]
HK-2	High Glucose	2 μΜ	24-48 hours	Decreased glucose influx by ~40%	[12]
HK-2	C2 Ceramide- induced ER Stress	2 μΜ	-	Alleviated ER stress- mediated apoptosis	[12]
Primary Human RPTECs	High Glucose (30 mM)	15 ng/mL	-	Reduced glucose consumption	[13]
Primary Human RPTECs	High Glucose (30 mM)	15 ng/mL	-	Decreased SGLT-2 expression	[13]
Primary Human RPTECs	High Glucose (30 mM)	15 ng/mL	-	Normalized high-glucose- induced increase in p- ATM/ATM and p- p53/p53 ratios	[13]
Primary Human RPTECs	High Glucose (30 mM)	15 ng/mL	-	Normalized high-glucose- induced	[13]



				increase in γ- H2AX levels	
Primary Human RPTECs	High Glucose (30 mM)	15 ng/mL	-	Decreased high-glucose-induced IL-1β, IL-8, and TGF-β1 production	[13]

Experimental Protocols Protocol 1: Assessment of Cellular Glucose Uptake

This protocol measures the direct impact of dapagliflozin on glucose uptake in a kidney cell line.

Materials:

- Kidney cell line (e.g., HK-2)
- Cell culture medium (e.g., DMEM/F12)
- Fetal Bovine Serum (FBS)
- Dapagliflozin
- 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
- Phosphate Buffered Saline (PBS)
- 96-well black, clear-bottom plates
- Fluorescence plate reader

Procedure:

• Cell Seeding: Seed HK-2 cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.



- Dapagliflozin Treatment: Treat the cells with varying concentrations of dapagliflozin (e.g., 0.5 μM, 1 μM, 2 μM) in serum-free medium for 24 hours. Include a vehicle control (e.g., DMSO).
- Glucose Starvation: After treatment, wash the cells twice with warm PBS and incubate in glucose-free Krebs-Ringer Bicarbonate (KRB) buffer for 1 hour.
- 2-NBDG Incubation: Add 100 μM 2-NBDG to each well and incubate for 30 minutes at 37°C.
- Signal Termination: Remove the 2-NBDG solution and wash the cells three times with icecold PBS.
- Fluorescence Measurement: Add 100 μ L of PBS to each well and measure the fluorescence intensity using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
- Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control to determine the percentage of glucose uptake inhibition.

Protocol 2: Evaluation of Endoplasmic Reticulum (ER) Stress

This protocol assesses the effect of dapagliflozin on ER stress markers induced by high glucose or chemical inducers.

Materials:

- Kidney cell line (e.g., HK-2)
- High-glucose (e.g., 30 mM) or normal-glucose (5.5 mM) cell culture medium
- Dapagliflozin
- Tunicamycin or C2-ceramide (ER stress inducers)
- RIPA buffer with protease and phosphatase inhibitors
- Primary antibodies against ER stress markers (e.g., p-eIF2α, ATF4, CHOP)



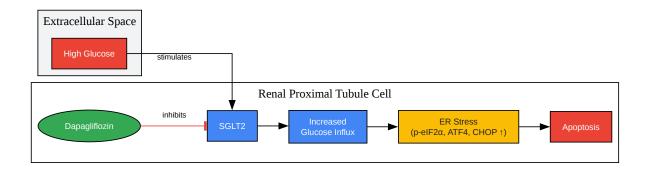
- Secondary antibodies (HRP-conjugated)
- Chemiluminescence substrate
- · Western blotting equipment

Procedure:

- Cell Culture and Treatment: Culture HK-2 cells to 70-80% confluency. Treat the cells with high-glucose medium and/or an ER stress inducer in the presence or absence of dapagliflozin for 24-48 hours.
- Protein Extraction: Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
- Western Blotting:
 - Separate equal amounts of protein (20-30 μg) on an SDS-PAGE gel.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

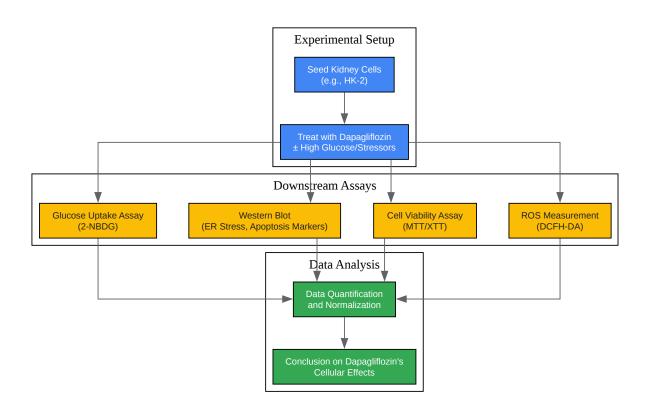




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Caption: Dapagliflozin's mechanism in mitigating high glucose-induced ER stress and apoptosis.





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